3-Bromoadamantane-1-carboxylic acid
CAS No.: 21816-08-0
Cat. No.: VC21066933
Molecular Formula: C11H15BrO2
Molecular Weight: 259.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21816-08-0 |
|---|---|
| Molecular Formula | C11H15BrO2 |
| Molecular Weight | 259.14 g/mol |
| IUPAC Name | 3-bromoadamantane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) |
| Standard InChI Key | DJUDQBVINJIMFO-UHFFFAOYSA-N |
| SMILES | C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O |
| Canonical SMILES | C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
3-Bromoadamantane-1-carboxylic acid is an organobromide compound with the molecular formula C11H15BrO2. It features an adamantane core structure (a rigid, cage-like hydrocarbon) with two key functional groups: a bromine atom at the 3-position and a carboxylic acid group at the 1-position. This structural arrangement gives the compound its unique chemical properties and reactivity profile .
The compound is formally identified by its CAS Registry Number 21816-08-0 and can be represented by several structural identifiers including:
| Parameter | Value |
|---|---|
| IUPAC Name | 3-bromoadamantane-1-carboxylic acid |
| Molecular Formula | C11H15BrO2 |
| Molecular Weight | 259.14 g/mol |
| CAS Number | 21816-08-0 |
| InChI Key | DJUDQBVINJIMFO-UHFFFAOYSA-N |
The adamantane backbone provides exceptional stability to the compound, while the bromine substituent serves as an excellent leaving group for further chemical modifications. The carboxylic acid functionality offers additional reaction possibilities, making this compound a valuable building block in organic synthesis .
Physical Properties and Characteristics
3-Bromoadamantane-1-carboxylic acid exists as a pale brown solid under standard conditions. Its physical properties have been both experimentally determined and computationally predicted, providing a comprehensive understanding of its behavior under various conditions.
Physical State and Appearance
The compound presents as a solid at room temperature with a pale brown coloration. Its crystalline nature facilitates its purification through recrystallization techniques .
Thermal Properties
The thermal behavior of 3-Bromoadamantane-1-carboxylic acid is characterized by the following parameters:
| Property | Value | Source |
|---|---|---|
| Melting Point | 147-148°C | Experimental |
| Boiling Point | 354.2±25.0°C at 760 mmHg | Predicted |
| Flash Point | 168.0±23.2°C | Predicted |
These thermal properties indicate the compound's stability at room temperature and provide important information for handling and processing considerations .
Solubility and Solution Properties
The compound exhibits limited solubility in common organic solvents:
| Solvent | Solubility |
|---|---|
| Chloroform | Slightly soluble |
| DMSO | Slightly soluble |
| Methanol | Slightly soluble |
This solubility profile is consistent with its molecular structure, featuring both a nonpolar adamantane skeleton and a polar carboxylic acid group. The limited solubility can present challenges in certain applications but can be addressed through appropriate solvent selection or heating .
Additional Physical Parameters
The density and acidity constants are important for formulation considerations and understanding the compound's behavior in solution .
Synthesis and Preparation Methods
3-Bromoadamantane-1-carboxylic acid can be synthesized through several routes, with bromination of adamantanecarboxylic acid being the most common approach.
Laboratory Synthesis
The primary synthetic route involves the direct bromination of adamantanecarboxylic acid. This process typically employs bromine as the brominating agent in the presence of a suitable solvent and is conducted at elevated temperatures. The reaction proceeds via a free-radical mechanism, targeting the tertiary carbon positions of the adamantane scaffold .
The general reaction can be represented as:
Adamantanecarboxylic acid + Br₂ → 3-Bromoadamantane-1-carboxylic acid + HBr
Alternative synthetic pathways include the oxidation of 3-bromoadamantane derivatives to introduce the carboxylic acid functionality .
Purification Techniques
Several purification methods have been described for obtaining high-purity 3-Bromoadamantane-1-carboxylic acid:
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Recrystallization from cyclohexane is the preferred method for laboratory-scale purification
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Sublimation at 130°C under reduced pressure (10 mm Hg) provides an alternative purification approach
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Conversion to the methyl ester using diazomethane (melting point 32°C from petroleum ether at -10°C) with subsequent hydrolysis can be employed for obtaining highly pure material
These purification techniques are essential for obtaining research-grade material suitable for synthetic applications and biological studies .
Chemical Reactivity and Transformations
The presence of both a bromine atom and a carboxylic acid group in 3-Bromoadamantane-1-carboxylic acid enables a wide range of chemical transformations, making it a versatile synthetic intermediate.
Nucleophilic Substitution Reactions
The bromine atom at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles. These reactions typically proceed via an SN1 mechanism due to the tertiary nature of the carbon-bromine bond. Common nucleophiles include:
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Hydroxide ions (producing 3-hydroxyadamantane-1-carboxylic acid)
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Amines (forming aminoadamantane derivatives)
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Alkoxides (yielding corresponding ethers)
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Thiolates (producing thioether derivatives)
These reactions generally require basic conditions, such as sodium or potassium hydroxide in polar solvents, to facilitate the substitution process.
Carboxylic Acid Transformations
The carboxylic acid functionality can undergo various transformations:
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Esterification reactions with alcohols
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Amide formation with amines
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Reduction to primary alcohols using reducing agents
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Decarboxylation under appropriate conditions
For instance, the conversion to the methyl ester can be accomplished using diazomethane, as mentioned in the purification section .
Metal-Catalyzed Coupling Reactions
The bromine substituent can participate in various metal-catalyzed coupling reactions, including:
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Suzuki coupling with boronic acids
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Sonogashira coupling with terminal alkynes
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Heck reactions with alkenes
These transformations extend the utility of the compound in constructing more complex molecular architectures.
Applications and Research Uses
3-Bromoadamantane-1-carboxylic acid finds applications across several scientific and industrial domains.
Pharmaceutical Research
The compound serves as a valuable building block in pharmaceutical research, particularly in the development of:
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Novel therapeutic agents
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Structure-activity relationship studies
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Pharmacokinetic modifiers leveraging the unique properties of the adamantane scaffold
The adamantane core provides favorable pharmacokinetic properties, including enhanced lipophilicity and metabolic stability, making derivatives of this compound potentially valuable in drug development .
Synthetic Chemistry Applications
In synthetic organic chemistry, 3-Bromoadamantane-1-carboxylic acid functions as:
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A key intermediate in constructing complex adamantane derivatives
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A building block for developing novel materials with specific physical properties
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A substrate for methodology development in organic synthesis
The rigid structure and defined spatial arrangement of functional groups make it particularly useful in stereoselective synthesis .
Specialty Chemical Production
The compound contributes to the production of specialty chemicals with applications in:
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Advanced materials research
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Polymer science
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Surface modifications
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Lubricant additives
Its cage-like structure provides rigidity and thermal stability to resulting materials.
Biochemical Research
In biochemical research, adamantane derivatives including those derived from 3-Bromoadamantane-1-carboxylic acid have been investigated for:
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Protein-protein interaction studies
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Enzyme inhibition
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Membrane interactions
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Bioconjugation applications
Research specifically indicates potential applications in developing multidrug resistance (MDR) reversal agents, expanding its relevance to cancer research .
| Parameter | Recommendation |
|---|---|
| Temperature | 2-8°C (refrigerated) |
| Container | Tightly sealed to prevent moisture absorption |
| Light Protection | Protected from direct light |
These conditions help maintain the compound's stability and prevent degradation over time .
Solution Preparation and Stability
When preparing solutions for research applications:
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Select appropriate solvents based on the intended application (considering the limited solubility profile)
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For stock solutions stored at -80°C, use within 6 months
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For stock solutions stored at -20°C, use within 1 month
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To enhance solubility, heating to 37°C followed by ultrasonic bath treatment may be beneficial
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Avoid repeated freeze-thaw cycles, which can lead to degradation
Comparative Analysis with Related Compounds
Understanding the structural and functional relationships between 3-Bromoadamantane-1-carboxylic acid and similar compounds provides valuable context for its applications.
Structural Analogs
Several related compounds share structural similarities:
| Compound | Key Differences | Comparative Advantages |
|---|---|---|
| 3-Hydroxyadamantane-1-carboxylic acid | Hydroxyl group instead of bromine | Less reactive but more hydrophilic |
| 1-Adamantanecarboxylic acid | No substituent at 3-position | Simpler structure, different reactivity pattern |
| 1-Adamantaneacetic acid | Different carboxylic acid position | Altered spatial arrangement of functional groups |
These structural variations result in distinct chemical behaviors and applications.
Functional Comparison
The bromine substituent in 3-Bromoadamantane-1-carboxylic acid imparts unique reactivity compared to its analogs:
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Enhanced reactivity toward nucleophilic substitution
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Capability to participate in metal-catalyzed coupling reactions
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Useful leaving group properties for synthetic transformations
These characteristics make it particularly valuable in reactions requiring halogenated intermediates compared to its hydroxyl or unsubstituted counterparts.
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